molecular formula C27H38O4 B12410836 (25R)-Spirost-4-ene-3,12-dione

(25R)-Spirost-4-ene-3,12-dione

Cat. No.: B12410836
M. Wt: 426.6 g/mol
InChI Key: ZVWYBBDTSJOAHD-HGMFYQPQSA-N
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Description

(25R)-Spirost-4-ene-3,12-dione is a natural product known for its inhibitory effects on neutrophil superoxide anion production and histamine release from mast cells . It is a compound with significant biological activity, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (25R)-Spirost-4-ene-3,12-dione typically involves the extraction from natural sources, particularly plants belonging to the Polygonaceae family . The compound can be isolated using chromatographic techniques, and its purity can be confirmed through various analytical methods such as HPLC, NMR, and mass spectrometry .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as the compound is primarily obtained from natural sources. advancements in synthetic biology and chemical engineering may pave the way for more efficient production methods in the future.

Chemical Reactions Analysis

Types of Reactions

(25R)-Spirost-4-ene-3,12-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound.

Scientific Research Applications

(25R)-Spirost-4-ene-3,12-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (25R)-Spirost-4-ene-3,12-dione involves its interaction with molecular targets such as neutrophils and mast cells. The compound inhibits the production of superoxide anions by neutrophils and the release of histamine from mast cells, thereby exerting its anti-inflammatory and anti-allergic effects . The exact molecular pathways involved are still under investigation, but it is believed that the compound modulates signaling pathways related to oxidative stress and immune response.

Comparison with Similar Compounds

Similar Compounds

    Spirosol-5-en-3-ol: Another spirostane derivative with similar biological activities.

    Solasodine: A steroidal alkaloid with anti-inflammatory properties.

    Diosgenin: A steroid sapogenin with various pharmacological effects.

Uniqueness

(25R)-Spirost-4-ene-3,12-dione is unique due to its specific inhibitory effects on neutrophil superoxide anion production and histamine release from mast cells. This makes it a valuable compound for studying inflammatory and allergic responses, as well as for potential therapeutic applications .

Properties

Molecular Formula

C27H38O4

Molecular Weight

426.6 g/mol

IUPAC Name

(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-6,2'-oxane]-10,16-dione

InChI

InChI=1S/C27H38O4/c1-15-7-10-27(30-14-15)16(2)24-22(31-27)12-21-19-6-5-17-11-18(28)8-9-25(17,3)20(19)13-23(29)26(21,24)4/h11,15-16,19-22,24H,5-10,12-14H2,1-4H3/t15-,16+,19-,20+,21+,22+,24+,25+,26-,27-/m1/s1

InChI Key

ZVWYBBDTSJOAHD-HGMFYQPQSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(C(=O)C[C@H]5[C@H]4CCC6=CC(=O)CC[C@]56C)C)C)OC1

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CCC6=CC(=O)CCC56C)C)C)OC1

Origin of Product

United States

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